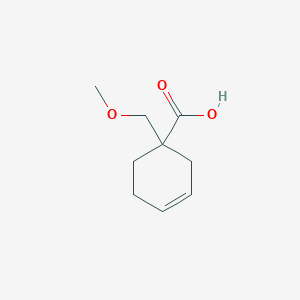

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 . It is a powder in physical form .

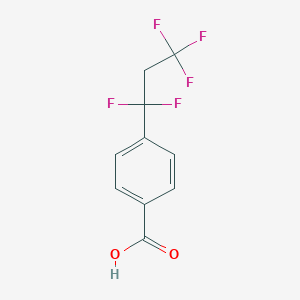

Molecular Structure Analysis

The InChI code for “1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is 1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) .It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .

Aplicaciones Científicas De Investigación

Organic Synthesis

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is used as a starting material and intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs, materials, and other chemical products .

Ligand for Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This can be useful in various fields such as catalysis, material science, and medicinal chemistry .

Catalyst

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” can be used as a catalyst . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process .

Oxidizing Agent

This compound can also act as an oxidizing agent . Oxidizing agents are substances that can accept electrons from another substance. They are crucial in many chemical reactions, including combustion, respiration, and various industrial processes .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid , a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis is of great significance as it allows for the production of a specific enantiomer of a compound, which can have different biological activities .

Biocatalysis

The compound has been used in biocatalysis, specifically in the engineering of the E. coli esterase BioH for improved S-enantioselectivity . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This provides a greener and more sustainable method of chemical synthesis .

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

Like other carboxylic acids, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid. For instance, the compound’s stability could be affected by exposure to light or high temperatures .

Propiedades

IUPAC Name |

1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOANQZOUIMUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)